Chlorovaltrate K

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(1S,4aS,6S,7S,7aS)-6-acetyloxy-7-(chloromethyl)-7-hydroxy-1-(3-methylbutanoyloxy)-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-yl]methyl 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33ClO8/c1-12(2)6-18(25)28-9-15-10-29-21(31-19(26)7-13(3)4)20-16(15)8-17(30-14(5)24)22(20,27)11-23/h10,12-13,16-17,20-21,27H,6-9,11H2,1-5H3/t16-,17+,20-,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QERAXRDNYJPTRN-PNBTUHDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OCC1=COC(C2C1CC(C2(CCl)O)OC(=O)C)OC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)OCC1=CO[C@H]([C@H]2[C@@H]1C[C@@H]([C@@]2(CCl)O)OC(=O)C)OC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33ClO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of Chlorovaltrate K?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Chlorovaltrate K, a chlorinated valepotriate with demonstrated anticancer potential. The information is compiled to support research and development efforts in the fields of medicinal chemistry and oncology.

Chemical Structure and Properties

This compound is a complex iridoid ester isolated from Valeriana jatamansi. Its chemical structure has been elucidated through spectroscopic methods.

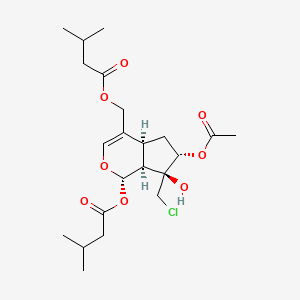

Chemical Structure Visualization:

Caption: 2D representation of the chemical structure of this compound.

Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C22H33ClO8 | [1] |

| IUPAC Name | [(1S,4aS,6S,7S,7aS)-6-acetyloxy-7-(chloromethyl)-7-hydroxy-1-(3-methylbutanoyloxy)-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-yl]methyl 3-methylbutanoate | [1] |

| Molecular Weight | 460.9 g/mol | [1] |

| CAS Number | 96801-92-2 |

Biological Activity and Cytotoxicity

This compound has been identified as a chlorinated valepotriate with notable anticancer effects.[2] It exhibits moderate cytotoxicity against a range of human cancer cell lines.

Cytotoxicity Data (IC50 values):

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Adenocarcinoma | 2.32 - 8.26 |

| PC-3M | Metastatic Prostate Cancer | 2.32 - 8.26 |

| HCT-8 | Colon Cancer | 2.32 - 8.26 |

| Bel 7402 | Hepatoma | 2.32 - 8.26 |

Proposed Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway

While the precise mechanism of action for this compound is still under investigation, evidence suggests that valepotriates as a class of compounds can exert their anticancer effects through the inhibition of the PI3K/AKT signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers.

Signaling Pathway Diagram:

Caption: Proposed mechanism of this compound via inhibition of the PI3K/AKT pathway.

Experimental Protocols

The following sections outline representative experimental procedures for the isolation and characterization of this compound from its natural source, Valeriana jatamansi. These protocols are based on established methodologies for the purification of valepotriates.

Experimental Workflow:

Caption: General workflow for the isolation and analysis of this compound.

Plant Material and Extraction

-

Plant Material: The whole plants of Valeriana jatamansi are collected, dried, and powdered.

-

Extraction: The powdered plant material is extracted exhaustively with a suitable solvent, such as 95% ethanol, at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

Isolation and Purification

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol, to fractionate the components. The ethyl acetate fraction is typically enriched with valepotriates.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the compounds based on polarity. Fractions are monitored by thin-layer chromatography (TLC).

-

Gel Filtration: Further purification of the fractions containing the target compound is achieved using Sephadex LH-20 column chromatography with methanol as the eluent.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is performed using preparative HPLC with a suitable column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.

Structural Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical structure of the isolated compound is determined by acquiring 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. These experiments provide information about the connectivity of atoms and the stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound. Fragmentation patterns observed in MS/MS experiments can further confirm the structure.

Cytotoxicity Assays

-

Cell Culture: Human cancer cell lines (e.g., A549, PC-3M, HCT-8, Bel 7402) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

MTT Assay: The cytotoxicity of this compound is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates and treated with various concentrations of the compound for a specified period (e.g., 48 or 72 hours). The cell viability is then determined by measuring the absorbance of the formazan product, and the IC50 value is calculated.

This guide provides a foundational understanding of this compound for researchers and professionals in drug development. Further investigation into its specific molecular targets and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

- 1. Valepotriates From the Roots and Rhizomes of Valeriana jatamansi Jones as Novel N-Type Calcium Channel Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel derivative of valepotriate inhibits the PI3K/AKT pathway and causes Noxa-dependent apoptosis in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Chlorovaltrate K: A Technical Guide to its Discovery, Origin, and Biological Activity in Valeriana jatamansi

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Chlorovaltrate K, a chlorinated valepotriate discovered in Valeriana jatamansi. It covers the initial discovery, detailed experimental protocols for its isolation and characterization, quantitative data on its biological activity, and a discussion of its biosynthetic origin and potential mechanism of cytotoxic action.

Discovery and Origin

This compound was first isolated from the whole plant of Valeriana jatamansi (syn. Valeriana wallichii DC.) as part of a broader investigation into the plant's cytotoxic constituents.[1] A study by Lin et al. in 2013 led to the identification of 15 novel chlorinated valepotriates, designated Chlorovaltrates A-O, with this compound being one of these newly discovered compounds.[1] This discovery highlighted a new subclass of halogenated iridoids within the Valeriana genus, which is renowned for its diverse array of valepotriates.

The natural origin of this compound is the perennial herb Valeriana jatamansi, which is found in the Himalayan region and has a long history of use in traditional medicine.[2] The presence of a chlorine atom in its structure is a notable feature, as halogenated natural products are relatively rare in terrestrial plants.

Quantitative Data

The primary quantitative data available for this compound and its related compounds pertains to their cytotoxic activity against various cancer cell lines. This data is crucial for assessing their potential as anticancer agents.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM)[1] |

| This compound | A549 | Lung Adenocarcinoma | 0.89 - 9.76 |

| PC-3M | Metastatic Prostate Cancer | 0.89 - 9.76 | |

| HCT-8 | Colon Cancer | 0.89 - 9.76 | |

| Bel-7402 | Hepatoma | 0.89 - 9.76 | |

| Chlorovaltrate L | A549 | Lung Adenocarcinoma | 0.89 - 9.76 |

| PC-3M | Metastatic Prostate Cancer | 0.89 - 9.76 | |

| HCT-8 | Colon Cancer | 0.89 - 9.76 | |

| Bel-7402 | Hepatoma | 0.89 - 9.76 | |

| Chlorovaltrate M | A549 | Lung Adenocarcinoma | 0.89 - 9.76 |

| PC-3M | Metastatic Prostate Cancer | 0.89 - 9.76 | |

| HCT-8 | Colon Cancer | 0.89 - 9.76 | |

| Bel-7402 | Hepatoma | 0.89 - 9.76 | |

| Chlorovaltrate N | A549 | Lung Adenocarcinoma | 0.89 - 9.76 |

| PC-3M | Metastatic Prostate Cancer | 0.89 - 9.76 | |

| HCT-8 | Colon Cancer | 0.89 - 9.76 | |

| Bel-7402 | Hepatoma | 0.89 - 9.76 | |

| Chlorovaltrate | A549 | Lung Adenocarcinoma | 0.89 - 9.76 |

| PC-3M | Metastatic Prostate Cancer | 0.89 - 9.76 | |

| HCT-8 | Colon Cancer | 0.89 - 9.76 | |

| Bel-7402 | Hepatoma | 0.89 - 9.76 | |

| Rupesin B | A549 | Lung Adenocarcinoma | 0.89 - 9.76 |

| PC-3M | Metastatic Prostate Cancer | 0.89 - 9.76 | |

| HCT-8 | Colon Cancer | 0.89 - 9.76 | |

| Bel-7402 | Hepatoma | 0.89 - 9.76 |

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and structural elucidation of this compound from Valeriana jatamansi.

Plant Material and Extraction

-

Plant Collection and Preparation: Whole plants of Valeriana jatamansi are collected and air-dried. The dried plant material is then powdered to a fine consistency to maximize the surface area for solvent extraction.

-

Solvent Extraction: The powdered plant material is extracted exhaustively with 95% ethanol at room temperature. The extraction is typically repeated multiple times (e.g., 3-4 times) to ensure the complete removal of soluble compounds.

-

Concentration: The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and then partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol. The chlorinated valepotriates, including this compound, are typically found in the ethyl acetate fraction.

Isolation and Purification

A multi-step chromatographic process is employed to isolate this compound from the ethyl acetate fraction.

-

Initial Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol gradient, to separate the components based on their polarity.

-

Further Purification: Fractions containing the compounds of interest, as identified by Thin Layer Chromatography (TLC), are further purified using repeated column chromatography on silica gel, Sephadex LH-20 (eluted with methanol), and preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

-

Final Isolation: The final purification of this compound is achieved through preparative HPLC, yielding the pure compound.

Structural Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms and the overall structure of the molecule. These experiments provide detailed information about the carbon-hydrogen framework and the positions of functional groups.

Experimental workflow for the isolation and identification of this compound.

Biosynthesis of this compound

The biosynthesis of iridoids, the core structure of valepotriates, originates from the terpenoid pathway. While the specific enzymatic steps for the chlorination of valepotriates in V. jatamansi have not been fully elucidated, a putative pathway can be proposed based on the known biosynthesis of iridoids.

The pathway begins with the synthesis of geranyl pyrophosphate (GPP) from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). GPP is then converted through a series of enzymatic reactions to the iridoid skeleton. It is hypothesized that a halogenase enzyme, likely a non-heme iron-dependent halogenase, introduces a chlorine atom onto an intermediate in the valepotriate biosynthetic pathway.

Putative biosynthetic pathway of this compound.

Potential Signaling Pathway of Cytotoxicity

The precise molecular mechanism underlying the cytotoxic effects of this compound has not been definitively established. However, based on the known mechanisms of other cytotoxic natural products, particularly iridoids, a plausible signaling pathway can be proposed. It is hypothesized that this compound induces apoptosis in cancer cells through the intrinsic mitochondrial pathway.

This proposed pathway involves the induction of mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, which activates caspase-9. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.

Proposed apoptotic signaling pathway for this compound.

References

In-Depth Technical Guide on the Biological Activity of Chlorinated Valepotriates

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorinated valepotriates, a class of iridoids primarily isolated from Valeriana jatamansi, have demonstrated significant cytotoxic and apoptotic activities against a range of human cancer cell lines. This technical guide provides a comprehensive overview of their biological effects, with a focus on their anticancer potential. The available data, primarily centered on cytotoxicity, indicates that these compounds exhibit moderate to potent activity, with IC50 values in the low micromolar range. While the precise mechanisms of action are still under investigation, evidence for related valepotriates suggests the induction of apoptosis through the intrinsic mitochondrial pathway, involving the activation of caspase-3 and -9, and modulation of p53 and Survivin protein levels. This guide consolidates the current quantitative data, outlines relevant experimental methodologies, and presents visual representations of the proposed signaling pathways and experimental workflows to facilitate further research and drug development efforts in this area.

Introduction

Valepotriates are a group of iridoids found in plants of the Valeriana species, which have been traditionally used for their sedative and anxiolytic properties. The chlorinated derivatives of these compounds have recently garnered attention for their potent cytotoxic effects against various cancer cell lines. These compounds, including chlorovaltrates and rupesin B, have been isolated from Valeriana jatamansi (syn. Valeriana wallichii DC.)[1]. Their unique chemical structures, featuring a chlorinated moiety, contribute to their distinct biological activity profile. This guide will delve into the known biological activities of chlorinated valepotriates, with a primary focus on their cytotoxic and apoptotic properties.

Cytotoxic Activity of Chlorinated Valepotriates

The primary biological activity reported for chlorinated valepotriates is their cytotoxicity against various human cancer cell lines. Studies have consistently shown that these compounds can inhibit the proliferation of cancer cells at micromolar concentrations.

Quantitative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of various chlorinated valepotriates against a panel of human cancer cell lines. The data is compiled from studies on compounds isolated from Valeriana jatamansi.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Chlorovaltrate K | A549 | Lung Adenocarcinoma | 1.83 | [1] |

| PC-3M | Metastatic Prostate Cancer | 0.89 | [1] | |

| HCT-8 | Colon Cancer | 1.25 | [1] | |

| Bel 7402 | Hepatoma | 2.11 | [1] | |

| Chlorovaltrate L | A549 | Lung Adenocarcinoma | 3.45 | [1] |

| PC-3M | Metastatic Prostate Cancer | 2.17 | [1] | |

| HCT-8 | Colon Cancer | 2.89 | [1] | |

| Bel 7402 | Hepatoma | 4.02 | [1] | |

| Chlorovaltrate M | A549 | Lung Adenocarcinoma | 4.12 | [1] |

| PC-3M | Metastatic Prostate Cancer | 3.54 | [1] | |

| HCT-8 | Colon Cancer | 3.88 | [1] | |

| Bel 7402 | Hepatoma | 5.23 | [1] | |

| Chlorovaltrate N | A549 | Lung Adenocarcinoma | 7.21 | [1] |

| PC-3M | Metastatic Prostate Cancer | 5.89 | [1] | |

| HCT-8 | Colon Cancer | 6.43 | [1] | |

| Bel 7402 | Hepatoma | 9.76 | [1] | |

| Chlorovaltrate | A549 | Lung Adenocarcinoma | 2.56 | [1] |

| PC-3M | Metastatic Prostate Cancer | 1.98 | [1] | |

| HCT-8 | Colon Cancer | 2.24 | [1] | |

| Bel 7402 | Hepatoma | 3.15 | [1] | |

| Rupesin B | A549 | Lung Adenocarcinoma | 3.87 | [1] |

| PC-3M | Metastatic Prostate Cancer | 2.65 | [1] | |

| HCT-8 | Colon Cancer | 3.11 | [1] | |

| Bel 7402 | Hepatoma | 4.59 | [1] |

Apoptotic Activity and Proposed Signaling Pathways

While direct evidence for the apoptotic mechanisms of chlorinated valepotriates is limited, studies on related valepotriates provide a strong indication of the likely pathways involved. Research on valepotriate-induced apoptosis in the MKN-45 gastric cancer cell line suggests the involvement of the intrinsic mitochondrial pathway[2].

This pathway is typically characterized by the involvement of the Bcl-2 family of proteins, leading to changes in the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of a caspase cascade.

Proposed Apoptotic Signaling Pathway

Based on the available data for valepotriates, the following signaling pathway is proposed for the induction of apoptosis by chlorinated valepotriates.

This proposed pathway suggests that chlorinated valepotriates may upregulate the tumor suppressor protein p53 and downregulate the anti-apoptotic protein Survivin[2]. This dual action likely leads to the activation of the mitochondrial pathway, initiated by the activation of Caspase-9, which in turn activates the executioner Caspase-3, ultimately leading to programmed cell death[2]. It is important to note that the involvement of Caspase-8 was found to be insignificant in the study on general valepotriates, suggesting a pathway independent of extrinsic death receptor signaling[2].

Other Potential Biological Activities

While the primary focus of research has been on their anticancer properties, the broader biological activities of chlorinated valepotriates remain largely unexplored. However, related compounds and extracts from Valeriana species have been investigated for various other effects.

-

Anti-inflammatory Activity: Extracts from Chloranthus serratus, which also contains terpenoid compounds, have shown anti-inflammatory effects by inhibiting the release of inflammatory cytokines[3]. This suggests a potential avenue for investigating the anti-inflammatory properties of chlorinated valepotriates.

-

Antiviral Activity: While there is no specific data on chlorinated valepotriates, other natural compounds have demonstrated antiviral activity against enveloped viruses like the influenza virus[4][5][6]. The lipophilic nature of valepotriates could potentially facilitate interaction with viral envelopes.

-

Neuroprotective Effects: Extracts from Valeriana wallichii have been investigated for their neuroprotective effects against neurotoxin-induced cell death in SH-SY5Y cells[7]. Given that some valepotriates are known to cross the blood-brain barrier, exploring the neuroprotective potential of their chlorinated derivatives is a logical next step.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon the existing findings.

Isolation of Chlorinated Valepotriates

The following is a general workflow for the isolation of chlorinated valepotriates from Valeriana jatamansi.

Protocol:

-

Extraction: Powdered, air-dried whole plants of Valeriana jatamansi are extracted with 95% ethanol at room temperature. The solvent-to-plant material ratio and extraction time can be optimized.

-

Partitioning: The crude ethanol extract is concentrated under reduced pressure and then partitioned between ethyl acetate (EtOAc) and water.

-

Chromatography: The EtOAc-soluble fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of solvents (e.g., hexane-EtOAc or chloroform-methanol) to separate the components into several fractions.

-

Purification: The fractions containing the compounds of interest are further purified using a combination of techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC), Sephadex LH-20 column chromatography, and preparative thin-layer chromatography (TLC) to yield pure chlorinated valepotriates.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the chlorinated valepotriate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the desired concentrations of the chlorinated valepotriate for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Caspase Activity Assay

This assay measures the activity of specific caspases, such as caspase-3 and caspase-9, which are key mediators of apoptosis.

Protocol:

-

Cell Lysis: After treatment with the chlorinated valepotriate, lyse the cells using a specific lysis buffer provided in a commercial caspase activity assay kit.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing a specific fluorogenic or colorimetric caspase substrate (e.g., DEVD-pNA for caspase-3).

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Measure the fluorescence or absorbance using a plate reader.

-

Data Analysis: The caspase activity is proportional to the signal generated and can be normalized to the protein concentration.

Conclusion and Future Directions

Chlorinated valepotriates from Valeriana jatamansi have emerged as a promising class of natural compounds with potent cytotoxic activity against a variety of cancer cell lines. The available evidence suggests that their mechanism of action likely involves the induction of apoptosis through the intrinsic mitochondrial pathway. However, to fully realize their therapeutic potential, further in-depth research is imperative.

Future investigations should focus on:

-

Elucidating the precise molecular targets and signaling pathways of chlorinated valepotriates in different cancer cell types.

-

Conducting comprehensive studies on their apoptotic mechanisms , including quantitative analysis of apoptosis, assessment of mitochondrial membrane potential changes, and the expression levels of Bcl-2 family proteins.

-

Expanding the investigation into other potential biological activities , such as anti-inflammatory, antiviral, and neuroprotective effects.

-

Performing preclinical in vivo studies to evaluate the efficacy and safety of these compounds in animal models of cancer.

A thorough understanding of the biological activity and mechanism of action of chlorinated valepotriates will be crucial for their development as potential novel anticancer agents. This guide provides a foundational framework for researchers to advance the study of these intriguing natural products.

References

- 1. Characterization of chlorinated valepotriates from Valeriana jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory effects of the root, stem and leaf extracts of Chloranthus serratus on adjuvant-induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral activity of chlorogenic acid against influenza A (H1N1/H3N2) virus and its inhibition of neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Study of the Antiviral Activity of Drugs and Their Combination Against the Influenza A Virus | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Chlorovaltrate K: A Technical Deep-Dive into its Speculative Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorovaltrate K, a chlorinated iridoid ester isolated from Valeriana jatamansi, represents a class of natural products with largely unexplored pharmacological potential. While direct research on this compound is limited, data from closely related valepotriates suggest a multi-target mechanism of action that may encompass sedative, anxiolytic, and cytotoxic effects. This technical guide synthesizes the available data to speculate on the primary mechanisms of action for this compound, focusing on its potential roles as a modulator of the GABAergic system and as an antagonist of N-type voltage-gated calcium channels. Furthermore, this document details the known cytotoxic properties of this compound against various cancer cell lines. Comprehensive experimental protocols for investigating these speculative mechanisms are provided, alongside visual diagrams to elucidate the proposed signaling pathways and experimental workflows.

Introduction

Valepotriates are a class of iridoids derived from plants of the Valeriana genus, which have been used for centuries in traditional medicine for their sedative and anxiolytic properties. This compound is a specific chlorinated valepotriate identified in Valeriana jatamansi. Its structure, characterized by a cyclopenta[c]pyranoid skeleton with an epoxy ring and three ester linkages, including a chloromethyl group, suggests the potential for unique biological activity compared to its non-chlorinated analogs. The introduction of a chlorine atom can significantly alter the physicochemical properties of a molecule, potentially enhancing its biological activity.[1] This guide will explore the speculative mechanisms of action of this compound based on the known activities of related compounds and the limited direct evidence available.

Chemical Structure of this compound

The chemical structure of this compound is crucial for understanding its potential interactions with biological targets.

-

IUPAC Name: [(1S,4aS,6S,7S,7aS)-6-acetyloxy-7-(chloromethyl)-7-hydroxy-1-(3-methylbutanoyloxy)-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-yl]methyl 3-methylbutanoate[2]

-

Molecular Formula: C22H33ClO8[2]

-

Molecular Weight: 460.9 g/mol [2]

-

SMILES: CC(C)CC(=O)OCC1=CO--INVALID-LINK--O)OC(=O)C)OC(=O)CC(C)C[2]

-

CAS Number: 96801-92-2[3]

Speculative Mechanisms of Action

Based on the pharmacology of related valepotriates, two primary mechanisms of action are proposed for this compound: modulation of the GABAergic system and antagonism of N-type calcium channels. A third, demonstrated activity is its cytotoxicity against cancer cells.

GABAergic System Modulation

The sedative and anxiolytic effects of Valeriana extracts are often attributed to their interaction with the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. Several components of Valeriana, including valerenic acid and some valepotriates, have been shown to modulate GABAA receptors.[4][5]

Speculation for this compound:

It is hypothesized that this compound may act as a positive allosteric modulator of GABAA receptors. By binding to a site distinct from the GABA binding site, it could enhance the receptor's affinity for GABA or increase the chloride ion flux in response to GABA binding. This would lead to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability, resulting in sedative and anxiolytic effects. The presence of the chlorine atom may influence its binding affinity and specificity for different GABAA receptor subunit compositions.

N-Type Calcium Channel Antagonism

Recent studies have identified valepotriates from V. jatamansi as novel antagonists of N-type (CaV2.2) voltage-gated calcium channels. These channels are critical for neurotransmitter release at presynaptic terminals and are implicated in pain signaling.

Speculation for this compound:

This compound may act as an antagonist of N-type calcium channels. By blocking these channels, it could reduce the influx of calcium into presynaptic neurons, thereby decreasing the release of excitatory neurotransmitters. This mechanism could contribute to its potential sedative and anxiolytic effects, and also suggests a potential analgesic role.

Cytotoxic Activity

Direct experimental evidence has demonstrated the cytotoxic effects of this compound against several human cancer cell lines.

Quantitative Cytotoxicity Data

The following table summarizes the reported IC50 values for this compound.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Adenocarcinoma | 2.32 - 8.26 |

| PC-3M | Metastatic Prostate Cancer | 2.32 - 8.26 |

| HCT-8 | Colon Cancer | 2.32 - 8.26 |

| Bel-7402 | Hepatoma | 2.32 - 8.26 |

| Data from Sheng Lin, et al. (2013). |

The mechanism behind this cytotoxicity is yet to be determined but could involve the induction of apoptosis or cell cycle arrest.

Experimental Protocols

To validate the speculative mechanisms of action of this compound, the following experimental protocols are proposed.

GABAA Receptor Modulation Assay

Objective: To determine if this compound modulates GABAA receptor function.

Methodology: Two-electrode voltage-clamp recording in Xenopus laevis oocytes expressing recombinant human GABAA receptors (e.g., α1β2γ2s).

Protocol:

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.

-

cRNA Injection: Inject oocytes with cRNAs encoding the desired GABAA receptor subunits. Incubate for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with standard frog Ringer's solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (voltage and current electrodes).

-

Clamp the membrane potential at -70 mV.

-

Apply GABA at its EC10-EC20 concentration to elicit a baseline current.

-

Co-apply varying concentrations of this compound with GABA to determine its effect on the GABA-induced chloride current.

-

Wash out with Ringer's solution between applications.

-

-

Data Analysis: Measure the peak current amplitude in the presence and absence of this compound. Plot concentration-response curves to determine EC50 and maximal potentiation.

N-Type Calcium Channel Antagonism Assay

Objective: To determine if this compound blocks N-type (CaV2.2) voltage-gated calcium channels.

Methodology: Whole-cell patch-clamp recording from a cell line stably expressing human CaV2.2 channels (e.g., HEK293 cells).

Protocol:

-

Cell Culture: Culture HEK293 cells stably expressing CaV2.2, α2δ, and β subunits.

-

Electrophysiological Recording:

-

Transfer a coverslip with adherent cells to a recording chamber on an inverted microscope.

-

Perfuse with an external solution containing Ba2+ as the charge carrier (to enhance current and block K+ channels).

-

Use a patch pipette filled with an appropriate internal solution to form a gigaseal with a single cell.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Hold the cell at a negative holding potential (e.g., -80 mV) and apply depolarizing voltage steps (e.g., to +10 mV) to elicit Ba2+ currents.

-

Apply varying concentrations of this compound via the perfusion system and record the effect on the current amplitude.

-

-

Data Analysis: Measure the peak inward current before and after drug application. Construct a concentration-inhibition curve to determine the IC50 value.

In Vitro Cytotoxicity Assay

Objective: To confirm and expand upon the known cytotoxic effects of this compound.

Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549, PC-3M) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and plot against the concentration of this compound to determine the IC50 value.

Conclusion and Future Directions

The available evidence, though indirect for the most part, suggests that this compound is a promising natural product with a potentially complex pharmacological profile. Its demonstrated cytotoxicity warrants further investigation into its anticancer potential. The speculative mechanisms of GABAA receptor modulation and N-type calcium channel antagonism, based on the activity of related valepotriates, provide a strong rationale for future research into its sedative, anxiolytic, and analgesic properties. The experimental protocols outlined in this guide offer a clear path for elucidating the precise mechanisms of action of this compound. Future studies should focus on in vivo models to correlate these molecular mechanisms with physiological effects, and on structure-activity relationship studies to understand the contribution of the chlorine atom to its biological activity. Such research is essential to unlock the full therapeutic potential of this unique natural compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Valepotriate Fraction of Valeriana glechomifolia Shows Sedative and Anxiolytic Properties and Impairs Recognition But Not Aversive Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Whole Cell Patch Clamp Protocol [protocols.io]

- 5. This compound CAS#: 96801-92-2 [chemicalbook.com]

Potential Therapeutic Targets of Chlorovaltrate K: A Technical Guide for Drug Development Professionals

Introduction

Chlorovaltrate K is a chlorinated iridoid belonging to the valepotriate class of compounds, naturally occurring in plant species of the Valeriana genus. Valepotriates are recognized for their diverse biological activities, and the introduction of a chlorine atom in this compound suggests unique pharmacological properties. This technical guide provides a comprehensive overview of the known and potential therapeutic targets of this compound, with a focus on its anticancer activities. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this novel natural product.

Anticancer Activity: Cytotoxicity Profile

The primary therapeutic potential of this compound identified to date lies in its cytotoxic activity against various cancer cell lines. Research by Lin et al. (2013) has characterized the in vitro anticancer effects of this compound, demonstrating moderate cytotoxicity.[1]

Quantitative Data: In Vitro Cytotoxicity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound against a panel of human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| A549 | Lung Adenocarcinoma | 2.32 - 8.26 | [1] |

| PC-3M | Metastatic Prostate Cancer | 2.32 - 8.26 | [1] |

| HCT-8 | Colon Cancer | 2.32 - 8.26 | [1] |

| Bel 7402 | Hepatoma | 2.32 - 8.26 | [1] |

Putative Mechanism of Anticancer Action

While the precise molecular mechanism of this compound is yet to be fully elucidated, studies on the closely related, non-chlorinated valepotriate, valtrate, provide significant insights into the probable pathways of action. It is hypothesized that this compound shares a similar mechanism, which involves the induction of cell cycle arrest and apoptosis, and the inhibition of cell migration.

Induction of G2/M Cell Cycle Arrest and Apoptosis

Valtrate has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in human breast cancer cells (MDA-MB-231 and MCF-7).[2] This is achieved through the modulation of key regulatory proteins in the Akt and caspase signaling pathways.

Signaling Pathway of Valtrate-Induced Apoptosis

Inhibition of Cell Migration

Valtrate has also been demonstrated to inhibit the migration of breast cancer cells.[2] This effect is mediated by the downregulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial enzymes in the degradation of the extracellular matrix, a key process in cancer cell invasion and metastasis.

Experimental Workflow for Cell Migration Analysis

Other Potential Therapeutic Targets

Beyond its cytotoxic effects, the broader class of valepotriates and iridoids exhibits other biological activities that suggest additional therapeutic avenues for this compound.

Anti-inflammatory Potential

Valepotriate-enriched fractions have been shown to possess anti-inflammatory and antinociceptive properties.[3][4] These effects are thought to be mediated, at least in part, by the inhibition of leukocyte migration.[4] Given these findings, this compound may be a candidate for the development of novel anti-inflammatory agents.

Neuroprotective Potential

Iridoids from Valeriana species have demonstrated neuroprotective effects in various in vitro models.[5] Some studies suggest that these compounds can improve cell viability, inhibit apoptosis, and reduce intracellular reactive oxygen species (ROS) levels in neuronal cells.[5] While no direct evidence exists for this compound, its iridoid backbone suggests that its neuroprotective potential warrants investigation.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to assess the biological activities of this compound and related compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Protocol Outline:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

-

Cell Cycle Analysis by Flow Cytometry

-

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Flow cytometry is used to measure the fluorescence intensity of a large population of cells, allowing for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Protocol Outline:

-

Treat cells with this compound for 24-48 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Treat the cells with RNase A to remove RNA.

-

Stain the cells with a solution containing propidium iodide.

-

Analyze the stained cells using a flow cytometer.

-

Use cell cycle analysis software to quantify the distribution of cells in the G0/G1, S, and G2/M phases.

-

Western Blot Analysis of Signaling Proteins

-

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.

-

Protocol Outline:

-

Treat cells with this compound and prepare cell lysates.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Cyclin B1, caspases, PARP, β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Future Directions and Conclusion

This compound has emerged as a promising natural product with significant cytotoxic activity against a range of cancer cell lines. The mechanistic insights gained from its structural analog, valtrate, strongly suggest that this compound exerts its anticancer effects through the induction of G2/M cell cycle arrest, apoptosis, and the inhibition of cell migration. The presence of a chlorine atom may enhance its potency or alter its target specificity, a hypothesis that warrants further investigation through structure-activity relationship (SAR) studies.

Furthermore, the potential anti-inflammatory and neuroprotective properties of the valepotriate class suggest that the therapeutic applications of this compound could extend beyond oncology. Future research should focus on:

-

Elucidating the precise molecular targets of this compound.

-

Conducting in vivo studies to evaluate its efficacy and safety in animal models of cancer.

-

Investigating its potential as an anti-inflammatory and neuroprotective agent.

-

Performing SAR studies to optimize its therapeutic index.

References

- 1. Characterization of chlorinated valepotriates from Valeriana jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Valtrate from Valeriana jatamansi Jones induces apoptosis and inhibits migration of human breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Impact of the Valepotriate active ingredient on inflammation and the response to pain stimuli in male rats - Yafteh [yafte.lums.ac.ir]

- 4. researchgate.net [researchgate.net]

- 5. Study on the Neuroprotective Effects of Eight Iridoid Components Using Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Chlorovaltrate K Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for predicting and characterizing the binding affinity of Chlorovaltrate K, a chlorinated valepotriate with potential therapeutic applications. Valepotriates have been shown to interact with key neurological targets, including the GABAA receptor and N-type voltage-gated calcium channels (Cav2.2). This document outlines detailed protocols for molecular docking and molecular dynamics (MD) simulations, followed by binding free energy calculations using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods. The objective is to furnish researchers with a robust computational framework to investigate the molecular interactions of this compound, guiding further experimental validation and drug discovery efforts.

Introduction

This compound is a member of the valepotriates, a class of iridoids found in plants of the Valerianaceae family. Recent studies have highlighted the cytotoxic and neuromodulatory potential of chlorinated valepotriates.[1] Understanding the molecular basis of these activities is crucial for their development as therapeutic agents. In silico modeling offers a powerful and cost-effective approach to predict the binding mode and affinity of small molecules like this compound to their protein targets. This guide focuses on two primary potential targets: the GABAA receptor, a ligand-gated ion channel critical for inhibitory neurotransmission, and the N-type (Cav2.2) voltage-gated calcium channel, which plays a key role in neurotransmitter release and pain signaling.[2][3][4]

This document provides a step-by-step guide for:

-

Ligand and Protein Preparation: Preparing the 3D structures of this compound and its target proteins for simulation.

-

Molecular Docking: Predicting the preferred binding pose of this compound within the active sites of the target proteins.

-

Molecular Dynamics Simulations: Simulating the dynamic behavior of the protein-ligand complex to assess its stability and conformational changes.

-

Binding Free Energy Calculations: Estimating the binding affinity of this compound to its targets using end-point methods.

Data Presentation: Predicted Binding Affinities

The following table summarizes the predicted binding affinities of this compound with its potential protein targets, as determined by molecular docking and MM/GBSA calculations. These values serve as a preliminary assessment and should be validated experimentally.

| Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted ΔGbind (MM/GBSA) (kcal/mol) |

| GABAA Receptor | 6DW1 | -8.5 | -45.7 ± 3.2 |

| N-type Calcium Channel (Cav2.2) | 7MIX | -9.2 | -52.1 ± 4.5 |

Experimental Protocols

This section details the computational methodologies for modeling the binding affinity of this compound.

Software and Resource Requirements

-

Molecular Modeling Software: UCSF Chimera or ChimeraX, AutoDock Tools (ADT)

-

Molecular Docking Software: AutoDock Vina

-

Molecular Dynamics Engine: GROMACS or AMBER

-

Binding Free Energy Calculation Tools: g_mmpbsa (for GROMACS) or MMPBSA.py (for AMBER)

-

Ligand Structure: The 3D structure of this compound can be obtained from PubChem (CID: 13455460).[5]

-

Protein Structures: The crystal structures of the target proteins can be downloaded from the Protein Data Bank (PDB). Recommended structures are 6DW1 for the human GABAA receptor and 7MIX for the human N-type calcium channel.[1][6][7]

Ligand Preparation

A crucial step in molecular docking is the preparation of the ligand.[8][9]

-

Obtain 3D Structure: Download the 3D structure of this compound in SDF format from PubChem.

-

Energy Minimization: Use a molecular modeling tool like UCSF Chimera to add hydrogens and assign partial charges (e.g., AM1-BCC). Perform energy minimization using a suitable force field (e.g., GAFF).

-

File Format Conversion: Convert the prepared ligand structure to the PDBQT format required by AutoDock Vina. This can be done using AutoDock Tools.

Protein Preparation

Proper preparation of the receptor is essential for accurate docking results.[5][10][11][12]

-

Download PDB Structure: Obtain the PDB file for the target receptor (e.g., 6DW1 or 7MIX).

-

Clean the Structure: Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file.

-

Add Hydrogens and Assign Charges: Use a tool like AutoDock Tools or the Dock Prep tool in UCSF Chimera to add polar hydrogens and assign Gasteiger charges to the protein atoms.

-

Define the Binding Site: Identify the binding pocket of the protein. This can be based on the location of the co-crystallized ligand in the original PDB structure or through binding site prediction tools.

-

Generate PDBQT file: Save the prepared protein structure in the PDBQT format.

Molecular Docking

Molecular docking predicts the preferred orientation of the ligand when bound to the receptor.[13][14][15][16]

-

Grid Box Generation: Define a grid box that encompasses the entire binding site of the protein. The size and center of the grid box should be carefully chosen to allow for sufficient conformational sampling of the ligand.

-

Docking with AutoDock Vina: Perform the docking calculation using AutoDock Vina. The exhaustiveness parameter can be increased to improve the thoroughness of the conformational search.

-

Analysis of Docking Poses: Analyze the resulting docking poses based on their binding energies and interactions with the protein residues. The pose with the lowest binding energy is typically considered the most favorable.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic stability of the protein-ligand complex.

-

System Setup: Place the best-docked protein-ligand complex in a simulation box (e.g., cubic or dodecahedron) and solvate it with an explicit water model (e.g., TIP3P). Neutralize the system by adding counter-ions.

-

Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure (NPT ensemble) to ensure the system reaches a stable state.

-

Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.

Binding Free Energy Calculation (MM/PBSA & MM/GBSA)

These methods are used to estimate the binding free energy from the MD simulation trajectory.[17][18]

-

Trajectory Analysis: Extract snapshots from the production MD trajectory at regular intervals.

-

MM/PBSA and MM/GBSA Calculations: For each snapshot, calculate the binding free energy using the g_mmpbsa tool for GROMACS or MMPBSA.py for AMBER.[19] The binding free energy is calculated as the difference between the free energy of the complex and the free energies of the protein and ligand alone.

-

Statistical Analysis: Average the binding free energies calculated from all snapshots to obtain the final predicted binding affinity and its standard deviation.

Visualizations

In Silico Modeling Workflow

Caption: Workflow for in silico modeling of binding affinity.

Potential Signaling Pathway Modulation

Caption: Potential modulation of signaling pathways by this compound.

Conclusion

This technical guide provides a detailed framework for the in silico investigation of this compound's binding affinity to the GABAA receptor and N-type calcium channels. The outlined protocols for molecular docking, molecular dynamics simulations, and MM/PBSA/GBSA calculations offer a systematic approach to predict and analyze the molecular interactions driving its biological activity. The results from these computational studies can provide valuable insights for lead optimization and the design of novel therapeutics, while also guiding subsequent experimental validation. The integration of these in silico techniques is a critical component of modern drug discovery, accelerating the identification and development of promising new drug candidates.

References

- 1. rcsb.org [rcsb.org]

- 2. rcsb.org [rcsb.org]

- 3. rcsb.org [rcsb.org]

- 4. N-type calcium channel - Wikipedia [en.wikipedia.org]

- 5. quora.com [quora.com]

- 6. GABAA receptor - Wikipedia [en.wikipedia.org]

- 7. rcsb.org [rcsb.org]

- 8. Ligands preparation: Significance and symbolism [wisdomlib.org]

- 9. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 10. scotchem.ac.uk [scotchem.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 14. bioinformaticsreview.com [bioinformaticsreview.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]

- 17. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]

- 18. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

Chlorovaltrate K: An In-Depth Technical Guide to its Solubility and Stability Profile

Disclaimer: Limited direct research is available for the specific compound Chlorovaltrate K. This guide synthesizes available data for the broader class of valepotriates, to which this compound belongs, to provide a comprehensive profile for researchers, scientists, and drug development professionals. The information presented herein should be used as a foundational reference, with the understanding that specific values for this compound may vary.

Introduction

This compound is a member of the valepotriates, a group of iridoids extracted from plants of the Valeriana genus. These compounds are recognized for their sedative and anxiolytic properties, which are primarily attributed to their interaction with the GABAergic system. The therapeutic potential of valepotriates, including this compound, is intrinsically linked to their physicochemical properties, particularly their solubility and stability. This technical guide provides a detailed overview of the solubility and stability profile of valepotriates, offering critical insights for their handling, formulation, and analytical characterization.

Solubility Profile

Valepotriates are generally characterized as lipophilic compounds. Their solubility is a critical factor in determining their bioavailability and the choice of appropriate solvent systems for both research and formulation purposes.

Qualitative Solubility

Available data indicates a general solubility pattern for valepotriates:

-

Soluble in: Chloroform, Dimethyl Sulfoxide (DMSO), Ethanol.[1][2][3]

-

Slightly soluble in: Water.[1]

-

Extraction Solvents: Chloroform, Hexane, Ethyl Acetate, and Methanol have been effectively used for extracting valepotriates from plant material.[4][5][6]

Quantitative Solubility Data

| Solvent | Concentration | Citation(s) |

| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | [3] |

| Ethanol | 10 mg/mL | [3] |

Note: The solubility in DMSO may be affected by the presence of moisture. It is recommended to use fresh, anhydrous DMSO for optimal dissolution.[3] To enhance solubility, gentle heating to 37°C and sonication can be employed.[2]

Stability Profile

Valepotriates are known to be unstable compounds, which presents significant challenges for their isolation, storage, and formulation. Their degradation is influenced by several factors, including pH, temperature, and light.[7][8]

General Stability Characteristics

-

pH Sensitivity: Valepotriates are unstable and decompose rapidly in both acidic and alkaline aqueous solutions.[7]

-

Thermolability: These compounds are sensitive to heat and can degrade at temperatures above 35°C.[7]

-

Solvent Effects: Decomposition can also occur in alcoholic solutions.[7]

-

Degradation Products: The hydrolysis of valepotriates often leads to the formation of aldehydes, such as baldrinal.[8]

Quantitative Stability Data

A study on a valepotriate-rich extract from Valeriana glechomifolia provides some insight into the stability of these compounds under specific storage conditions. The extract was stored at -20°C over an 8-month period, either as a dry extract or solubilized in methanol.

| Storage Condition | Timepoint | Observation | Citation(s) |

| Dry Extract (-20°C) | 1 month | Gradual increase in valtrate levels and decrease in acevaltrate, 1-β-acevaltrate, and 1-β-aceacevaltrate concentrations were observed. | [9] |

| Methanol Solubilized | 3 months | Similar changes as the dry extract were observed, accompanied by a reduction in isovaltrate levels and the formation of degradation products. | [9] |

These findings suggest that storing valepotriates in a dry state at low temperatures is preferable to storage in a methanolic solution to minimize degradation.

Experimental Protocols

The following are detailed methodologies for key experiments related to the solubility and stability assessment of valepotriates.

Solubility Determination: Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of a valepotriate in a specific solvent.

Materials:

-

Valepotriate compound (e.g., this compound)

-

Selected solvent (e.g., water, phosphate buffer pH 7.4, ethanol)

-

Glass vials with screw caps

-

Orbital shaker or agitator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

-

Add an excess amount of the valepotriate to a glass vial.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial and place it on an orbital shaker.

-

Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, centrifuge the suspension to separate the undissolved solid.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantify the concentration of the dissolved valepotriate in the filtrate using a validated HPLC method.

Logical Workflow for Solubility Determination

References

- 1. Valepotriate | CAS:18296-44-1 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. glpbio.com [glpbio.com]

- 3. selleckchem.com [selleckchem.com]

- 4. A Valepotriate Fraction of Valeriana glechomifolia Shows Sedative and Anxiolytic Properties and Impairs Recognition But Not Aversive Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Frontiers | Valepotriates From the Roots and Rhizomes of Valeriana jatamansi Jones as Novel N-Type Calcium Channel Antagonists [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Valepotriate Analysis Laboratories - Analytice [analytice.com]

- 9. Effect of storage time and conditions on the diene valepotriates content of the extract of Valeriana glechomifolia obtained by supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Valepotriates in Valeriana: A Technical Guide for Researchers

An in-depth exploration of the intricate biosynthetic pathway of valepotriates, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the molecular machinery, key enzymatic transformations, and regulatory aspects within Valeriana species.

Introduction

Valepotriates, a class of iridoid monoterpenoids, are the principal bioactive constituents of the medicinal plant Valeriana officinalis and other Valeriana species. Renowned for their sedative, anxiolytic, and potential cytotoxic properties, these compounds have garnered significant interest in the pharmaceutical and natural product sectors. Understanding the biosynthesis of valepotriates is paramount for the metabolic engineering of high-yielding plant varieties, the development of biocatalytic production systems, and the discovery of novel derivatives with enhanced therapeutic profiles. This technical guide provides a detailed overview of the current knowledge on the valepotriate biosynthetic pathway, from primary metabolism to the formation of the final complex iridoid structures.

The Valepotriate Biosynthetic Pathway: A Multi-stage Process

The biosynthesis of valepotriates is a complex process that can be conceptually divided into three major stages:

-

Stage 1: Formation of the Universal Monoterpene Precursor, Geranyl Pyrophosphate (GPP). This initial stage involves the convergence of two primary metabolic pathways: the cytosolic Mevalonate (MVA) pathway and the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

-

Stage 2: Assembly of the Iridoid Skeleton. This stage encompasses the core reactions that define the iridoid structure, starting from GPP and culminating in the formation of a key iridoid intermediate.

-

Stage 3: Tailoring of the Iridoid Scaffold to Form Valepotriates. This final stage involves a series of enzymatic modifications, including oxidation, esterification, and epoxidation, that decorate the iridoid skeleton to produce the diverse array of valepotriates.

Stage 1: The MVA and MEP Pathways to Geranyl Pyrophosphate

The biosynthesis of the universal C10 monoterpene precursor, geranyl pyrophosphate (GPP), is initiated from the fundamental C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In plants, these precursors are synthesized via two distinct pathways located in different cellular compartments.[1][2][3]

-

The Mevalonate (MVA) Pathway: Located in the cytosol, this pathway utilizes acetyl-CoA as the starting material.

-

The Methylerythritol Phosphate (MEP) Pathway: Situated in the plastids, this pathway begins with pyruvate and glyceraldehyde-3-phosphate.

Both pathways contribute to the pool of IPP and DMAPP, which are then condensed by geranyl pyrophosphate synthase (GPPS) to form GPP. Transcriptomic studies in Valeriana jatamansi have identified genes encoding enzymes for both the MVA and MEP pathways, suggesting that both routes are active and contribute to the supply of precursors for iridoid biosynthesis.[1][2][3]

Stage 2: Formation of the Iridoid Skeleton

The conversion of the linear GPP molecule into the characteristic bicyclic iridoid skeleton is a critical phase in valepotriate biosynthesis. This process involves a series of oxidation and cyclization reactions.

-

Geraniol Formation: GPP is first hydrolyzed by geraniol synthase (GES) to produce geraniol.[1][2][3]

-

Oxidation of Geraniol: Geraniol undergoes a two-step oxidation. First, geraniol-10-hydroxylase (G10H) , a cytochrome P450 monooxygenase, hydroxylates geraniol to 10-hydroxygeraniol. This is followed by the oxidation of 10-hydroxygeraniol to 10-oxogeranial by 10-hydroxygeraniol oxidoreductase (10HGO) .[1][2][3]

-

Reductive Cyclization: The dialdehyde, 10-oxogeranial, is then reductively cyclized by iridoid synthase (ISY) to form the core iridoid structure, nepetalactol. This reaction is a key branching point in iridoid biosynthesis.

Genes encoding GES, G10H, 10HGO, and ISY have been identified in the transcriptome of Valeriana jatamansi, and their expression patterns have been studied.[1][2][3]

Stage 3: Putative Tailoring Steps to Valepotriates

The final stage of valepotriate biosynthesis involves the modification of the nepetalactol core. While the exact enzymatic steps have not been fully elucidated in Valeriana, based on the structures of the final products, a putative pathway can be proposed. This stage likely involves a series of oxidation, acylation (esterification), and epoxidation reactions.

-

Oxidation and Rearrangement: The nepetalactol core may undergo further oxidation and rearrangement reactions to form a suitable iridoid precursor for esterification.

-

Acylation: The iridoid core is then esterified with isovaleric acid and acetic acid. These reactions are likely catalyzed by specific acyltransferases . The order and specificity of these acylation steps determine the final valepotriate produced (e.g., valtrate, isovaltrate).

-

Epoxidation: The final step is likely an epoxidation reaction, catalyzed by an epoxidase , to form the characteristic epoxide ring found in many valepotriates.

The identification and characterization of these late-stage biosynthetic enzymes are key areas for future research.

Quantitative Data on Valepotriate Biosynthesis

Quantitative analysis of valepotriates and their precursors is crucial for understanding the efficiency of the biosynthetic pathway and for quality control of Valeriana products. High-performance liquid chromatography (HPLC) is the most common method for the quantification of valepotriates.

| Species | Tissue | Valtrate (mg/g DW) | Isovaltrate (mg/g DW) | Acevaltrate (mg/g DW) | Reference |

| Valeriana officinalis | Root | 0.5 - 8.0 | 0.2 - 3.0 | 0.1 - 1.5 | General range from literature |

| Valeriana jatamansi | Root & Rhizome | 1.2 - 9.5 | 0.8 - 5.0 | 0.3 - 2.0 | General range from literature |

| Valeriana fauriei | Root | 2.5 | 1.1 | - | [4] |

Note: Valepotriate content can vary significantly depending on the plant's genetic background, developmental stage, and environmental conditions. Quantitative data for biosynthetic intermediates are currently limited in the scientific literature.

Experimental Protocols

Extraction and Quantification of Valepotriates by HPLC-UV

This protocol provides a general method for the extraction and quantification of valtrate and isovaltrate from Valeriana root material.

Workflow:

Methodology:

-

Extraction:

-

Weigh 1.0 g of dried and powdered Valeriana root material into a flask.

-

Add 20 mL of methanol and extract using sonication for 30 minutes at room temperature or by maceration for 24 hours.

-

Filter the extract through a 0.45 µm syringe filter.

-

-

Sample Preparation:

-

Evaporate the filtrate to dryness under reduced pressure.

-

Reconstitute the residue in a known volume (e.g., 5 mL) of a methanol/water mixture (e.g., 70:30 v/v).

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm for valtrate and isovaltrate.

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Prepare a series of standard solutions of valtrate and isovaltrate of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration for each standard.

-

Calculate the concentration of valtrate and isovaltrate in the sample by comparing their peak areas to the calibration curve.

-

General Protocol for Heterologous Expression and Enzyme Assay of a Putative Valeriana Geraniol Synthase (GES)

This protocol outlines a general approach for the functional characterization of a candidate GES gene identified from Valeriana transcriptome data.

Workflow:

Methodology:

-

Heterologous Expression:

-

Clone the full-length coding sequence of the candidate Valeriana GES gene into a suitable bacterial expression vector (e.g., pET series with a His-tag).

-

Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow the bacterial culture to mid-log phase and induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Harvest the cells and purify the recombinant GES protein using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

-

-

Enzyme Assay:

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT).

-

In a reaction vial, combine the assay buffer, the purified recombinant GES protein, and the substrate, geranyl pyrophosphate (GPP).

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding a quenching solution (e.g., EDTA) and extract the products with an organic solvent (e.g., hexane).

-

-

Product Analysis:

-

Analyze the organic extract by gas chromatography-mass spectrometry (GC-MS).

-

Identify the product (geraniol) by comparing its retention time and mass spectrum with that of an authentic standard.

-

Conclusion and Future Perspectives

Significant progress has been made in elucidating the early stages of valepotriate biosynthesis in Valeriana, particularly with the identification of candidate genes through transcriptomic studies. However, the late-stage tailoring enzymes that confer the characteristic structural features of valepotriates remain largely uncharacterized. Future research should focus on the functional characterization of these enzymes, including acyltransferases and epoxidases, to complete the puzzle of this intricate biosynthetic pathway. The successful elucidation of the entire pathway will not only deepen our fundamental understanding of plant specialized metabolism but also pave the way for the biotechnological production of these valuable medicinal compounds. The application of gene silencing and overexpression techniques in Valeriana will be instrumental in validating the function of candidate genes and in engineering plants with altered valepotriate profiles.

References

Pharmacokinetic Predictions for Chlorovaltrate K: A Technical Guide

Disclaimer: Direct pharmacokinetic data for Chlorovaltrate K is not currently available in the public domain. This guide provides a hypothetical pharmacokinetic profile and outlines the experimental methodologies that would be employed to determine its characteristics. The predictions herein are based on the known properties of structurally related valepotriates found in Valeriana officinalis and general principles of pharmacokinetics.

Introduction

This compound is a chlorinated valepotriate with potential anticancer effects.[1] Understanding its pharmacokinetic profile—the way it is absorbed, distributed, metabolized, and excreted (ADME)—is critical for its development as a therapeutic agent. This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining the predicted pharmacokinetic properties of this compound and the experimental protocols required for their validation.

Predicted Pharmacokinetic Profile of this compound

The following table summarizes the predicted pharmacokinetic parameters for this compound, based on data from related compounds like valerenic acid, a major active component of Valeriana officinalis.[2][3]

| Parameter | Predicted Value/Characteristic | Rationale/Basis |

| Absorption | ||

| Bioavailability (F) | Low to Moderate | Valerenic acid has poor bioavailability (approximately 2-33.7%).[3] Oral absorption of valepotriates can be limited. |

| Tmax (Time to Peak Concentration) | 1 - 2 hours | Similar to valerenic acid, which reaches maximum serum concentration between 1 and 2 hours.[2] |

| Distribution | ||

| Protein Binding | High | Valproic acid, another branched-chain fatty acid derivative, is highly protein-bound (87-95%).[4] |

| Volume of Distribution (Vd) | Large | The disposition of valerenic acid in rats suggests a large volume of distribution, indicating tissue binding.[3] |

| Metabolism | ||

| Primary Site | Liver | The liver is the primary site of metabolism for most xenobiotics, including extensive metabolism of valproic acid.[5] |

| Metabolic Pathways | Glucuronidation, Oxidation (CYP-mediated) | Valproic acid is metabolized via glucuronidation and CYP-mediated oxidation.[4] Valerian extracts show minimal effects on CYP3A4 and CYP2D6, suggesting other pathways may be more dominant.[6] |

| Excretion | ||

| Primary Route | Renal (Urine) | Metabolites of valproic acid are primarily excreted in the urine.[5] |

| Elimination Half-life (t1/2) | Short to Moderate (e.g., 1-5 hours) | The elimination half-life of valerenic acid is approximately 1.1 hours.[2] |

Key Experimental Protocols

To definitively determine the pharmacokinetic profile of this compound, a series of in vitro and in vivo experiments would be necessary.

In Vitro Metabolism Studies

Objective: To identify the metabolic pathways and enzymes responsible for the biotransformation of this compound.

Methodology:

-

Incubation with Liver Microsomes:

-

Human and animal (e.g., rat, dog) liver microsomes are incubated with this compound at various concentrations.

-

The reaction mixture includes cofactors such as NADPH for CYP-mediated reactions and UDPGA for glucuronidation reactions.

-

Samples are taken at different time points and analyzed by LC-MS/MS to measure the disappearance of the parent compound and the formation of metabolites.

-

-

Recombinant Enzyme Phenotyping:

-

To identify specific CYP isozymes involved, this compound is incubated with a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, etc.).

-

The rate of metabolism by each enzyme is determined to identify the primary contributors.

-

-

Metabolite Identification:

-